N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride
Overview
Description
N’-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an allyloxy group, a chloro substituent, and a methoxy group attached to a benzyl moiety, along with a dimethyl-1,2-ethanediamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate 4-(allyloxy)-3-chloro-5-methoxybenzyl chloride. This intermediate is then reacted with N,N-dimethyl-1,2-ethanediamine under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the intermediate compounds, followed by their purification and subsequent reaction to form the final product. Industrial production methods may also involve the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N’-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The chloro substituent can be reduced to form the corresponding dechlorinated product.
Substitution: The methoxy group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the allyloxy group may yield epoxides, while nucleophilic substitution of the methoxy group may result in the formation of various substituted benzyl derivatives.
Scientific Research Applications
N’-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride include:
- 4-allyloxy-3-chlorophenylacetic acid
- N’-[4-(allyloxy)benzylidene]-4-chlorobenzohydrazide
Uniqueness
What sets N’-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, offering distinct advantages in terms of reactivity and potential therapeutic effects.
Properties
IUPAC Name |
N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O2.2ClH/c1-5-8-20-15-13(16)9-12(10-14(15)19-4)11-17-6-7-18(2)3;;/h5,9-10,17H,1,6-8,11H2,2-4H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJSHKXCDKFYRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC(=C(C(=C1)Cl)OCC=C)OC.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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